molecular formula C13H10ClFO3 B2930979 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4H-pyran-4-one CAS No. 303144-52-7

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4H-pyran-4-one

Cat. No. B2930979
CAS RN: 303144-52-7
M. Wt: 268.67
InChI Key: IUSCPZITJPJRSX-UHFFFAOYSA-N
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Description

The compound “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4H-pyran-4-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), chlorine (Cl), and fluorine (F) atoms . The name suggests that it contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “4H” in “4H-pyran” indicates the presence of a hydrogen atom at the 4th position of the pyran ring. The “2-methyl” indicates a methyl group (-CH3) attached to the 2nd position of the pyran ring. The “3-((2-Chloro-6-fluorobenzyl)oxy)” part suggests a benzyl group (a benzene ring attached to a -CH2- group) with chlorine and fluorine substituents, attached to the 3rd position of the pyran ring via an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyran ring, being a six-membered ring, would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The benzyl group would likely be in a plane perpendicular to the plane of the pyran ring due to the presence of the oxygen atom between them .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in it. The presence of the ester group (-COO-) and the halogens (chlorine and fluorine) suggest that it could undergo a variety of reactions, including but not limited to, hydrolysis, substitution reactions, and possibly some types of addition reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

Based on the presence of the halogens (chlorine and fluorine), this compound could potentially be hazardous. It might be harmful if ingested, inhaled, or comes in contact with the skin. It could also pose environmental hazards. Therefore, proper safety measures should be taken while handling this compound .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical, chemical, and biological properties. If it shows promising biological activity, it could be further studied as a potential drug. It could also find applications in material science or other fields of chemistry .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO3/c1-8-13(12(16)5-6-17-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSCPZITJPJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4H-pyran-4-one

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